3-Acetamido-3-(4-fluorophenyl)propanoic acid
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Overview
Description
3-Acetamido-3-(4-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C11H12FNO3 It is an amino acid derivative that features an acetamido group and a fluorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-3-(4-fluorophenyl)propanoic acid typically involves multi-step reactions. One common method involves the use of dicyclohexyl-carbodiimide and benzotriazol-1-ol in dichloromethane, followed by cooling with ice. The reaction is then carried out at 20°C . Another method involves the use of Carica papaya lipase in hexane at 45°C for 120 hours to resolve the racemate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexyl-carbodiimide, benzotriazol-1-ol, and Carica papaya lipase . The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents like dichloromethane and hexane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of dicyclohexyl-carbodiimide and benzotriazol-1-ol can lead to the formation of intermediate compounds that can be further processed to yield this compound .
Scientific Research Applications
3-Acetamido-3-(4-fluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein synthesis.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Acetamido-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-fluorophenyl)propanoic acid: This compound is similar in structure but lacks the acetamido group.
3-(3-Fluorophenyl)propanoic acid: This compound has a fluorophenyl group attached to a propanoic acid backbone but lacks the acetamido group.
Properties
IUPAC Name |
3-acetamido-3-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVXMLBDXLGSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389483 |
Source
|
Record name | 3-Acetamido-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789467 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332052-58-1 |
Source
|
Record name | 3-Acetamido-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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